molecular formula C28H32O2Si3 B046594 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane CAS No. 3982-82-9

1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane

Cat. No.: B046594
CAS No.: 3982-82-9
M. Wt: 484.8 g/mol
InChI Key: YFCVAZGXPLMNDG-UHFFFAOYSA-N
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Description

1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane is a structurally unique organosilicon compound of significant interest in advanced materials research. Its molecular architecture, featuring a central trisiloxane backbone flanked by both methyl and bulky phenyl substituents, confers exceptional thermal stability, oxidative resistance, and specific steric and electronic properties. This compound serves as a critical precursor and model system in the development of novel silicones, silsesquioxanes, and hybrid organic-inorganic materials. Researchers utilize it to study structure-property relationships in siloxane polymers, to design high-performance resins and coatings with enhanced durability, and as a building block for creating precisely controlled porous materials and catalysts. The phenyl groups provide rigidity and influence solubility and refractive index, making it valuable for optoelectronic applications and as a synthon in synthetic chemistry for constructing more complex molecular architectures. Its mechanism of action often involves its reactivity as a silane, where the siloxane bonds and terminal groups can participate in hydrolysis, condensation, or functionalization reactions, allowing for tailored integration into larger systems.

Properties

IUPAC Name

dimethyl-bis[[methyl(diphenyl)silyl]oxy]silane
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InChI

InChI=1S/C28H32O2Si3/c1-31(2,29-32(3,25-17-9-5-10-18-25)26-19-11-6-12-20-26)30-33(4,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3
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InChI Key

YFCVAZGXPLMNDG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
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Molecular Formula

C28H32O2Si3
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DSSTOX Substance ID

DTXSID2052073
Record name 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane
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Molecular Weight

484.8 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid; [Aldrich MSDS]
Record name Trisiloxane, 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyl-
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Record name 1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane
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CAS No.

3982-82-9
Record name DC 704
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Record name 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane
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Record name Trisiloxane, 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyl-
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Record name 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane
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Record name 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyltrisiloxane
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Record name 1,3,3,5-TETRAMETHYL-1,1,5,5-TETRAPHENYLTRISILOXANE
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Preparation Methods

Reaction Mechanism and Key Steps

The synthesis involves three stages:

Stage 1: Preparation of Sodium Methyl Diphenyl Silanolate
Methyl diphenyl silane reacts with sodium hydroxide in toluene containing a lower alkyl alcohol (e.g., methanol):

(C₆H₅)₂CH₃SiH + NaOH(C₆H₅)₂CH₃SiONa + H₂\text{(C₆H₅)₂CH₃SiH + NaOH} \rightarrow \text{(C₆H₅)₂CH₃SiONa + H₂}

Azeotropic distillation removes water and methanol, ensuring anhydrous conditions critical for subsequent steps.

Stage 2: Condensation with Dimethyl Dichlorosilane
The silanolate solution reacts with dimethyl dichlorosilane under controlled temperatures (20–25°C):

2 (C₆H₅)₂CH₃SiONa + Cl₂Si(CH₃)₂(C₆H₅)₂CH₃Si-O-Si(CH₃)₂-O-Si(C₆H₅)₂CH₃ + 2 NaCl\text{2 (C₆H₅)₂CH₃SiONa + Cl₂Si(CH₃)₂} \rightarrow \text{(C₆H₅)₂CH₃Si-O-Si(CH₃)₂-O-Si(C₆H₅)₂CH₃ + 2 NaCl}

Maintaining a 2.1:1 molar ratio of silanolate to dichlorosilane minimizes side reactions.

Stage 3: Purification and Isolation
The crude product undergoes sequential washing with 1% HCl , neutralization with kaolin, and drying over anhydrous sodium sulfate. Vacuum distillation isolates the trisiloxane at 213–216°C (0.2–0.3 mm Hg) .

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
Temperature20–25°CPrevents thermal degradation
Silanolate:Dichlorosilane2.1:1Maximizes trisiloxane formation
SolventToluene (azeotropically dry)Ensures anhydrous conditions
Washing Agent1% HClRemoves NaCl and residues

Analytical Characterization

Physical and chemical properties of the purified compound are consistent across batches:

PropertyValueMethod
Density (d₈)1.067 g/cm³Pycnometry
Refractive Index (n₀)1.5582Abbe refractometer
Viscosity (70°C)4.2 cStCapillary viscometer
Flash Point230°CMarcusson open cup
Molecular Weight480 (observed) vs. 485 (calc.)Cryoscopy

Elemental analysis confirms stoichiometry: C (69.25%), H (6.50%), Si (16.6%) .

Comparative Analysis of Methodologies

The sodium silanolate method offers distinct advantages over traditional approaches:

  • Yield Improvement : 85% vs. 57%.

  • Reduced Byproducts : Controlled stoichiometry minimizes oligosiloxanes.

  • Scalability : Toluene solvent facilitates large-scale reactions.

However, the requirement for rigorous anhydrous conditions and azeotropic distillation adds procedural complexity.

Chemical Reactions Analysis

Types of Reactions

1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various silanols, siloxanes, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound’s siloxane backbone provides flexibility and stability, allowing it to interact with cellular membranes and proteins. This interaction can influence cellular processes and enhance the biocompatibility of materials .

Comparison with Similar Compounds

Structural Comparison with Analogous Trisiloxanes

The compound’s structure distinguishes it from similar trisiloxanes through the arrangement of methyl and phenyl substituents. Key structural analogs include:

  • 1,1,1,5,5,5-Hexamethyl-3,3-diphenyltrisiloxane (CAS 17875-55-7) : Contains fewer phenyl groups (two instead of four), resulting in lower molecular weight (330.6 g/mol vs. 566.9 g/mol) and higher volatility (boiling point: 137°C at 2.8 mmHg) .
  • 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane (CAS 3390-61-2) : Features five phenyl groups, increasing steric hindrance and thermal resistance compared to Silicone 704 .
  • 1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane (TPTMTS) : A positional isomer with similar substituents but distinct dielectric relaxation behavior due to methyl group placement .

Thermophysical and Thermodynamic Properties

Vapor Pressure and Volatility

Silicone 704 exhibits exceptionally low vapor pressure (~10⁻⁷ Pa at 25°C), outperforming linear polysiloxanes like polydimethylsiloxane (PDMS, vapor pressure ~10⁻⁴ Pa) . This property is attributed to its bulky phenyl groups, which reduce molecular mobility and enhance intermolecular interactions.

Phase Transition Enthalpies

The enthalpy of vaporization (ΔHvap) for Silicone 704 is 88.3 kJ/mol, measured over a temperature range of 544–686 K . Comparatively:

Compound Name CAS Number ΔHvap (kJ/mol) Temperature Range (K)
1,1,1-Tetramethyl-3,5,5,5-tetraphenyltrisiloxane 3982-82-9 82.6 549–678
1,1,3,5-Tetramethyl-1,3,5,5-tetraphenyltrisiloxane 67142-05-6 90.9 566–666
PDMS (Polydimethylsiloxane) 9016-00-6 ~65.0 298–400

The higher ΔHvap of Silicone 704 relative to PDMS underscores its superior thermal stability, critical for high-temperature applications like vacuum pumps .

Dielectric and Rheological Behavior

In dielectric relaxation studies, Silicone 704 demonstrates a temperature-independent β parameter (~0.45) and low-frequency dispersion consistent with "type-A" glass-forming liquids . Its shear modulus (G') and loss modulus (G'') align with the shoving model, indicating cooperative molecular rearrangements during vitrification . By contrast, phenyl-rich analogs like 1,1,3,5,5-pentaphenyltrisiloxane exhibit higher dielectric loss due to increased dipole-dipole interactions from additional phenyl groups .

Neutron Detection

Silicone 704 outperforms linear polysiloxanes in scintillation efficiency when doped with fluorophores (e.g., PPO). Its reduced excimer formation minimizes self-absorption, achieving a light yield of ~8,000 photons/MeV, compared to ~5,000 photons/MeV for PDMS-based scintillators .

Cosmetic Formulations

As an emollient, Silicone 704 provides a non-greasy feel and superior spreadability compared to dimethylsiloxanes. Its phenyl groups enhance refractive index (n₀ ~1.5), improving optical clarity in skincare products .

Diffusion Pump Fluids

With a viscosity of ~42 mPa·s, Silicone 704 offers lower flow resistance than DC705 (a pentaphenyltrisiloxane, viscosity ~120 mPa·s), enabling faster pump cycling without compromising vacuum integrity .

Biological Activity

1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane (CAS Number: 3982-82-9) is a siloxane compound with the molecular formula C28H32O2Si3C_{28}H_{32}O_{2}Si_{3}. It is primarily utilized in cosmetic formulations as an emollient and as a diffusion pump fluid in various industrial applications. This article delves into the biological activity of this compound, examining its properties, potential effects on biological systems, and relevant research findings.

Molecular Structure

The compound consists of a trisiloxane backbone with four methyl groups and four phenyl groups attached. Its structural formula can be represented as follows:

Structure  CH3 4Si3O\text{Structure }\text{ CH}_3\text{ }_4\text{Si}_3\text{O}

Physical Properties

  • Molecular Weight: 484.81 g/mol
  • Appearance: Colorless liquid
  • Solubility: Soluble in organic solvents; limited solubility in water.

Emollient Properties

This compound is recognized for its emollient properties in cosmetic applications. Emollients are substances that soften and moisturize the skin by forming a barrier that reduces water loss. This characteristic is particularly beneficial in formulations aimed at improving skin hydration and texture.

Toxicological Studies

While specific toxicological data on this compound is limited, its classification as an industrial-grade chemical suggests that it may not be suitable for therapeutic use or human consumption. The compound has been studied for its interaction with biological membranes and potential cytotoxic effects.

Case Studies

Several studies have investigated the biological interactions of siloxanes similar to this compound:

  • Study on Cytotoxicity: A study assessed the cytotoxic effects of various siloxanes on human skin fibroblasts. Results indicated that certain siloxanes could induce cell death at high concentrations but were generally well tolerated at lower concentrations.
  • Dermal Absorption Study: Research focusing on the dermal absorption of siloxanes found that while some compounds penetrate the skin barrier effectively, others remain on the surface. This study suggested that the molecular structure significantly influences absorption rates.

Isochronal Annealing Behavior

Research has shown that this compound exhibits unique thermal properties under isochronal annealing conditions. This behavior indicates how the compound may respond to temperature changes over time and its implications for stability in formulations.

Comparative Analysis

PropertyThis compoundOther Siloxanes
Molecular FormulaC28H32O2Si3Varies
Emollient EffectYesYes
CytotoxicityLow at therapeutic levelsVaries
Dermal AbsorptionModerate to lowVaries
Thermal StabilityHighVaries

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane
Reactant of Route 2
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.